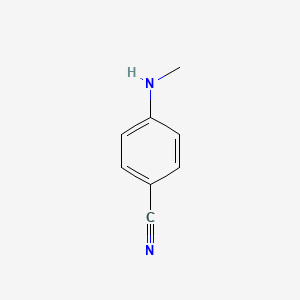

4-(Methylamino)benzonitrile

描述

属性

IUPAC Name |

4-(methylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDXDYXIRZOEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449955 | |

| Record name | 4-(Methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4714-62-9 | |

| Record name | 4-(Methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylamino)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to 4-(Methylamino)benzonitrile involves nucleophilic aromatic substitution of 4-chlorobenzonitrile with methylamine. This method is favored due to the availability of starting materials and relatively straightforward reaction conditions.

- Starting Material: 4-Chlorobenzonitrile

- Nucleophile: Methylamine

- Base: Sodium hydroxide or potassium carbonate

- Solvent: Typically aqueous or organic solvents such as acetone or ethanol

- Temperature: Elevated temperatures (reflux conditions) to facilitate substitution

Reaction Mechanism: The chlorine atom on the benzene ring is displaced by the methylamino group via nucleophilic aromatic substitution, assisted by the base which neutralizes the released hydrochloric acid.

Alternative Synthetic Method: Methylation of 4-Aminobenzonitrile

Another widely reported method involves the methylation of 4-aminobenzonitrile using methylating agents such as dimethyl sulfate in the presence of a base.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-Aminobenzonitrile, dimethyl sulfate, potassium carbonate, acetone | Reflux for ~19 hours |

| 2 | Removal of acetone, addition of water, extraction with dichloromethane | Isolation of crude product |

| 3 | Purification by column chromatography and recrystallization | Pure this compound obtained |

Yield: Approximately 52% isolated yield reported.

This method is advantageous for producing high-purity material but requires careful handling of toxic methylating agents and longer reaction times.

Industrial Production Methods

In industrial settings, continuous flow reactors are often employed to enhance reaction control, product consistency, and scalability. The reaction parameters are optimized to maximize conversion rates and minimize by-products.

Industrial Process Highlights:

- Use of continuous flow systems for better heat and mass transfer

- Optimization of base concentration and temperature to improve yield

- Minimization of side reactions such as over-alkylation or hydrolysis

- Implementation of solvent recycling and waste reduction protocols

These improvements lead to higher throughput and cost-effective production with consistent product quality.

Reaction Conditions Summary

| Preparation Method | Starting Material | Methylating Agent/Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic substitution | 4-Chlorobenzonitrile | Methylamine + NaOH/K2CO3 | Aqueous/acetone | Reflux (elevated) | Several hours | Moderate | Industrially scalable, continuous flow used |

| Methylation of 4-Aminobenzonitrile | 4-Aminobenzonitrile | Dimethyl sulfate + K2CO3 | Acetone/water | Reflux (~19 hours) | ~19 hours | ~52 | Requires careful handling of methylating agent |

Chemical Reaction Analysis

- Nucleophilic Aromatic Substitution: Replacement of chlorine by methylamino group.

- Alkylation (Methylation): Introduction of methyl group on amino nitrogen.

- Purification: Extraction and chromatographic techniques to isolate pure compound.

- Bases: Sodium hydroxide, potassium carbonate

- Methylating agents: Dimethyl sulfate

- Solvents: Acetone, water, dichloromethane

Research Findings and Mechanistic Insights

- The nucleophilic substitution mechanism is facilitated by the electron-withdrawing cyano group, which activates the aromatic ring towards nucleophilic attack.

- The methylamino group adopts a twisted conformation relative to the benzonitrile ring in the ground state, influencing photophysical properties but also affecting reactivity during synthesis.

- Industrial processes optimize reaction parameters to reduce side reactions and improve yields, often employing continuous flow technology for better control.

Summary Table of Preparation Methods

| Method | Reaction Type | Starting Material | Key Reagents | Conditions | Yield (%) | Industrial Applicability |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Aromatic nucleophilic substitution | 4-Chlorobenzonitrile | Methylamine, NaOH/K2CO3 | Reflux, aqueous/acetone | Moderate | High |

| Methylation of 4-Aminobenzonitrile | Alkylation (methylation) | 4-Aminobenzonitrile | Dimethyl sulfate, K2CO3 | Reflux, acetone/water | ~52 | Moderate |

化学反应分析

Types of Reactions: 4-(Methylamino)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzonitriles.

科学研究应用

Organic Synthesis

4-(Methylamino)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in creating various pharmaceuticals and agrochemicals due to its reactive amine and nitrile functional groups.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in:

- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines, inhibiting cell proliferation through apoptosis induction. Studies have shown that it acts as an inhibitor of specific kinases involved in cancer signaling pathways.

- Biochemical Probes : It is explored as a biochemical probe for studying enzyme interactions, which can provide insights into metabolic pathways and disease mechanisms.

Material Science

The compound has applications in the development of dyes and pigments due to its vibrant color properties when incorporated into polymer matrices .

Case Study 1: Antitumor Mechanisms

A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of various cancer cell lines by interfering with signaling pathways that regulate cell survival and proliferation. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Enzyme Interaction Studies

Research conducted on enzyme interactions revealed that this compound could effectively bind to specific enzyme active sites, altering their activity. This property makes it a valuable tool for probing enzyme functions and understanding biochemical processes at a molecular level.

Data Table: Comparison of Biological Activities

作用机制

The mechanism of action of 4-(Methylamino)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-(methylamino)benzonitrile with analogues differing in substituents or heterocyclic appendages:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |

|---|---|---|---|

| This compound | C₈H₈N₂ | 132.17 | Para-methylamino, cyano |

| 4-(2-(Methylamino)thiazol-4-yl)benzonitrile | C₁₁H₁₀N₃S | 216.28 | Thiazole ring, methylamino |

| 4-((1-(4-Cyanophenyl)-1H-1,2,3-triazol-4-yl)methylamino)benzonitrile | C₁₆H₁₂N₆ | 288.30 | Triazole ring, methylamino, dual cyano |

| 3-Amino-4-(2-((4-[¹⁸F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile | C₂₂H₁₉FN₄S | 398.47 | Fluorobenzyl, sulfanyl, radiolabeled |

Key Observations :

Physicochemical and Spectroscopic Properties

Table: Spectroscopic Data Comparison

Notes:

- The methylamino group in 4-(2-(methylamino)thiazol-4-yl)benzonitrile shows a singlet at δ 3.15 ppm, typical for -NHCH₃ protons.

- Absence of data for the parent compound highlights gaps in published literature.

生物活性

4-(Methylamino)benzonitrile, also known as 4-methylaminobenzonitrile, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methylamino group attached to a benzonitrile moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been studied for its potential effects on:

- Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties by inhibiting viral replication and entry into host cells. For instance, derivatives have shown efficacy against HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

- Anticancer Activity : Some studies suggest that this compound may possess antiproliferative effects against cancer cell lines. The mechanism may involve the inhibition of specific signaling pathways that promote cell growth and survival .

Biological Assays and Efficacy

The biological activity of this compound has been evaluated through various in vitro assays. The following table summarizes key findings from recent studies:

Case Studies

- Antiviral Efficacy : A study investigated the antiviral properties of a series of compounds related to this compound. The results demonstrated significant inhibition of HIV-1 replication in MT-4 cells, with a notable reduction in viral load at concentrations as low as 10 µM .

- Anticancer Activity : In another study focusing on melanoma, this compound was tested for its antiproliferative effects. The compound showed a dose-dependent decrease in cell viability, indicating potential as an anticancer agent .

- Acetylcholinesterase Inhibition : Compounds structurally related to this compound were evaluated for their ability to inhibit acetylcholinesterase (AChE). Results indicated strong inhibitory activity, suggesting possible applications in treating neurodegenerative diseases like Alzheimer's .

常见问题

Q. How can vibrational spectroscopy and DFT calculations be used to characterize the molecular structure of 4-(methylamino)benzonitrile?

Vibrational spectroscopy (FT-IR) combined with Density Functional Theory (DFT) calculations provides a robust methodology for structural elucidation. For example, DFT/B3LYP with the 6-311G++(d,p) basis set can predict vibrational modes, which are then cross-validated against experimental IR spectra. Potential Energy Distribution (PED) analysis assigns specific vibrational bands to molecular motions (e.g., C≡N stretching at ~2200 cm⁻¹, NH bending at ~1600 cm⁻¹). This approach resolves ambiguities in peak assignments and confirms the presence of functional groups .

Q. What are the key spectroscopic markers (e.g., IR, NMR) to confirm the identity of this compound in synthetic products?

- ¹H NMR : The methylamino group (-NHCH₃) appears as a singlet at ~2.8 ppm for the CH₃ protons, while the aromatic protons show distinct splitting patterns (e.g., para-substitution at ~7.5 ppm).

- ¹³C NMR : The nitrile carbon (C≡N) resonates at ~115 ppm, and the methylamino carbon appears at ~35 ppm.

- FT-IR : A sharp C≡N stretch at ~2220 cm⁻¹ and N-H stretches (broad, ~3300 cm⁻¹) are diagnostic. Methodological consistency requires comparison with computational predictions and reference spectra of analogous benzonitriles .

Advanced Research Questions

Q. What are the methodological considerations for employing DFT/B3LYP with 6-311G++(d,p) basis sets to study hydrogen-bond interactions of this compound with protic solvents?

DFT/B3LYP with the 6-311G++(d,p) basis set is optimal for modeling hydrogen-bonded complexes due to its accuracy in describing dispersion and polarization effects. Key steps include:

- Geometry optimization of isolated molecules before assembling complexes.

- Basis Set Superposition Error (BSSE) correction using counterpoise methods.

- Analysis of binding energy (ΔE = E(complex) – [E(monomer₁) + E(monomer₂)]). For solvent effects, include implicit solvation models (e.g., PCM) or explicit solvent molecules. This approach reliably predicts stability trends in methanol or hexafluoroisopropanol (HFIP) complexes .

Q. How does solvent polarity affect the charge-transfer dynamics and fluorescence quantum yield of this compound, based on comparative studies with DMABN?

Unlike 4-(dimethylamino)benzonitrile (DMABN), which exhibits dual fluorescence due to twisted intramolecular charge-transfer (TICT) states, this compound shows weaker solvent-dependent behavior. In polar solvents (e.g., acetonitrile), the methylamino group restricts full twisting, leading to a lower fluorescence quantum yield compared to DMABN. Time-resolved spectroscopy and temperature-dependent studies reveal that internal conversion dominates over radiative decay in non-polar solvents .

Q. What strategies are recommended to validate computational models predicting the ground-state geometry of this compound-methanol complexes against experimental data?

- Compare computed bond lengths and angles with X-ray crystallography data (if available).

- Validate hydrogen-bond distances (e.g., N-H···O in methanol complexes) against neutron diffraction or NMR NOE measurements.

- Use experimental dipole moments (from Stark spectroscopy) to assess the accuracy of DFT-predicted charge distributions. Discrepancies often arise from solvent effects in experiments versus gas-phase calculations, necessitating hybrid QM/MM approaches for alignment .

Q. How do steric and electronic effects of the methylamino group influence the adiabatic potential energy surfaces in the excited states of this compound?

The methylamino group introduces steric hindrance that limits planarization in the excited state, unlike DMABN, which forms a TICT state. TD-DFT calculations show a smaller energy gap between the S₁ (ππ*) and S₂ (nπ*) states compared to DMABN, reducing charge-transfer efficiency. Adiabatic potential energy surface scans along the amino group’s dihedral angle (θ) reveal a shallow minimum at θ ≈ 30°, indicating partial charge transfer without full twisting. This explains its weaker solvent-dependent fluorescence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。